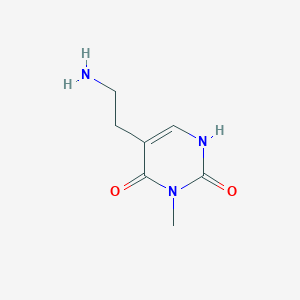

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

Description

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one (CAS: 1142201-84-0) is a pyrimidinone derivative with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . Key physicochemical properties include:

- XLogP3: -1.5 (indicating high hydrophilicity)

- Hydrogen bond donors/acceptors: 2 and 3, respectively

- Topological polar surface area (TPSA): 75.4 Ų

- Rotatable bonds: 2, suggesting moderate flexibility .

This compound is structurally characterized by a pyrimidinone core substituted with a methyl group at position 1, a hydroxy group at position 6, and a 2-aminoethyl side chain at position 3. Its synthesis typically involves cyclocondensation or functionalization of dihydropyrimidinone precursors .

Propriétés

IUPAC Name |

5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLRVMHRMUSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649307 | |

| Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-84-0 | |

| Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-amino-4,6-dihydroxypyrimidine, the introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions using ethylenediamine. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or water, often in the presence of a catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyl group to a hydrogen atom.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 5-(2-aminoethyl)-6-oxo-1-methylpyrimidin-2(1H)-one.

Reduction: Formation of 5-(2-aminoethyl)-1-methylpyrimidin-2(1H)-one.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one may function as a positive allosteric modulator of N-Methyl-D-aspartate receptors (NMDARs). These receptors play a crucial role in synaptic plasticity and cognitive functions, suggesting that the compound could be beneficial in addressing cognitive impairments and neurodegenerative diseases such as Alzheimer's disease.

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems has been a focal point of research. Notably, it has shown potential in modulating neurotransmitter receptors, which could lead to advancements in treatments for various psychiatric and neurological conditions. Studies have emphasized its role in enhancing synaptic transmission and neuroprotection.

Antimicrobial Properties

Emerging studies suggest that derivatives of this compound may exhibit antimicrobial activity. The structural characteristics that allow for interactions with biological targets are being investigated to develop new antimicrobial agents.

Synthetic Methodologies

The synthesis of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one involves various methods that highlight its versatility in organic chemistry. Key synthetic approaches include:

- Refluxing reactions with appropriate precursors to form the pyrimidine ring.

- Functional group modifications to enhance biological activity or improve solubility.

These methods are crucial for producing derivatives with tailored properties for specific applications.

Case Studies and Research Findings

Recent studies have provided insights into the compound's efficacy and safety profile:

- Cognitive Enhancement : A study demonstrated that administration of the compound resulted in improved cognitive performance in animal models, indicating its potential utility in treating cognitive deficits associated with aging or neurodegenerative diseases.

- Antimicrobial Activity : Research investigating derivatives of this compound revealed promising antimicrobial properties against various pathogens, suggesting a pathway for developing new antibiotics.

- Neuroprotective Effects : Investigations into the neuroprotective effects of the compound showed significant reductions in neuronal damage under oxidative stress conditions, supporting its potential as a therapeutic agent for neuroprotection.

Mécanisme D'action

The mechanism of action of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group at the 6-position can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key observations :

- Hydrophilicity : The target compound’s XLogP3 (-1.5) and TPSA (75.4) are comparable to hydroxyethyl-substituted analogues (e.g., C₆H₈N₂O₃), but lower than thienyl- or quinazolinyl-substituted derivatives, which exhibit higher lipophilicity (XLogP3 >1.8) .

- Bioactivity: Thienyl and quinazolinyl derivatives demonstrate clearer pharmacological roles (e.g., anticancer, kinase inhibition), whereas the target compound’s aminoethyl group may enhance solubility but lacks reported bioactivity .

Reactivity trends :

- Aminoethyl and hydroxyethyl groups enhance hydrogen-bonding capacity, influencing solubility and interaction with biological targets .

Critical analysis :

- The target compound’s 2-aminoethyl group may mimic endogenous polyamines, suggesting unexplored roles in cell proliferation or ion channel modulation .

- Thienyl derivatives’ antiarrhythmic activity (Table 13 in ) highlights the impact of heteroaromatic substituents on cardiovascular targets.

Activité Biologique

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, also known by its CAS number 1142201-84-0, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structural features include a pyrimidine ring with an aminoethyl side chain and a hydroxyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one exhibits significant antimicrobial properties. Studies have shown that it possesses:

- Antibacterial Activity : The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests a potent antibacterial effect that could be harnessed for therapeutic applications.

- Antifungal Activity : In addition to its antibacterial properties, the compound demonstrated antifungal activity with MIC values indicating efficacy against Candida albicans and other fungal strains .

Cytotoxic Effects

The cytotoxicity of 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has also been explored in various cancer cell lines. For instance, it was evaluated for its antiproliferative effects against human tumor cell lines, showing promising results:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 10.8 |

These findings suggest that the compound may inhibit cell growth and proliferation in certain cancer types, indicating potential as an anticancer agent .

The mechanism through which 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one exerts its biological activity may involve the inhibition of critical enzymes or pathways associated with cell growth and survival. Preliminary studies suggest that it may interact with topoisomerase enzymes, which are vital for DNA replication and repair . Further research is needed to elucidate these pathways and confirm the specific interactions.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized pyrimidine derivatives, including 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, highlighted its superior activity against E. coli compared to other derivatives .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays, revealing significant antiproliferative activity that warrants further exploration for potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies and purification methods for 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one?

- Methodological Answer :

- One-pot synthesis : Adapt protocols used for dihydropyrimidinone derivatives, such as combining substituted aldehydes, β-keto esters, and urea/thiourea in acidic conditions (e.g., HCl in DMF) to form the pyrimidinone core .

- Purification : Use cold ammonium hydroxide (NH₄OH) to precipitate intermediates, followed by recrystallization in polar aprotic solvents (e.g., DMF or ethanol) to isolate the final compound .

- Characterization : Validate purity via HPLC (>98%) and confirm structure using , , and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze peaks for characteristic signals (e.g., methyl groups at δ ~2.25 ppm, hydroxy protons at δ ~5.05 ppm) and for carbonyl (C=O) and aromatic carbons .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., hydroxyl at ~3470 cm, carbonyl at ~1748 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How can researchers screen the biological activities of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

- Dose-response studies : Perform IC calculations with triplicate replicates and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst (e.g., BF-etherate) to identify optimal parameters .

- Regioselectivity control : Introduce directing groups (e.g., methoxy or amino substituents) to steer electrophilic substitution reactions .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to isolate intermediates and minimize side products .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Comparative structural analysis : Use X-ray crystallography or DFT calculations to correlate substituent effects (e.g., hydroxy vs. amino groups) with activity .

- Replicate assays : Validate results across multiple cell lines or microbial strains to rule out model-specific biases .

- Meta-analysis : Aggregate published data to identify trends (e.g., logP vs. antimicrobial potency) and adjust experimental designs .

Q. What strategies address regioselectivity challenges in functionalizing the pyrimidinone core?

- Methodological Answer :

- Protecting groups : Temporarily block the 6-hydroxy group with acetyl or benzyl moieties to direct reactions to the 2-aminoethyl side chain .

- Metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation at the 5-position .

- Computational modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps or Fukui indices .

Q. How can stability and degradation pathways be studied under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .

- Degradation product analysis : Use LC-MS to identify hydrolyzed or oxidized byproducts (e.g., deamination or ring-opening) .

- Formulation studies : Test compatibility with excipients (e.g., cyclodextrins) to enhance shelf life in DMSO or aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.